molecular formula C11H9F3N2O3 B13168577 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13168577
M. Wt: 274.20 g/mol
InChI Key: LCNRXZLJFBWQAE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate ( 1087798-04-6) is a synthetically valuable quinoxaline derivative provided as a high-purity building block for advanced pharmaceutical and biological research. This compound features a planar quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and multidimensional functionalization capabilities . Quinoxaline derivatives have garnered substantial interest in scientific literature for their significant antiviral properties, particularly within the domain of respiratory pathologies . Research indicates this scaffold shows promise as a potent inhibitor against various respiratory viruses, including influenza and coronaviruses like SARS-CoV-2, with computational docking studies revealing that certain quinoxaline derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication . The structural motif is also investigated for its potential to disrupt viral RNA synthesis and protein assembly, presenting a compelling case for its inclusion in high-throughput screening assays against emergent pathogens . The incorporation of the 2,2,2-trifluoroethyl ester group enhances the molecule's physicochemical properties, potentially increasing its metabolic stability and membrane permeability, making it a critical intermediate for structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research applications such as the development of novel CBP/EP300 bromodomain inhibitors explored in recent patents , the synthesis of potential antibacterial agents , and the creation of CRTH2 receptor modulators for investigating inflammatory diseases like asthma . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult all applicable safety data sheets prior to use.

Properties

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C11H9F3N2O3/c12-11(13,14)6-19-10(18)16-5-9(17)15-7-3-1-2-4-8(7)16/h1-4H,5-6H2,(H,15,17)

InChI Key

LCNRXZLJFBWQAE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate generally involves several steps:

  • Formation of the Quinoxaline Core : This typically starts with the condensation of o-phenylenediamine with a suitable carbonyl compound, such as a keto acid or an aldehyde, to form the quinoxaline ring.

  • Introduction of the Trifluoroethyl Group : This can be achieved through esterification reactions involving trifluoroethanol and the carboxylic acid form of the quinoxaline derivative.

Specific Synthetic Route

A detailed synthetic route might involve the following steps:

  • Step 1: Synthesis of 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylic Acid

    • React o-phenylenediamine with a suitable keto acid (e.g., pyruvic acid) in the presence of an acid catalyst to form the quinoxaline core.
    • The reaction mixture is then heated to facilitate the formation of the desired quinoxaline derivative.
  • Step 2: Esterification with Trifluoroethanol

    • The carboxylic acid obtained from Step 1 is then esterified with 2,2,2-trifluoroethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine or pyridine.

Alternative Methods

Alternative methods might involve using different coupling reagents or conditions to optimize the yield and purity of the final product. For instance, the use of microwave-assisted synthesis can reduce reaction times and improve yields.

Analysis of the Compound

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the compound and separate it from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline ring or the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoxaline core can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate are best understood through comparisons with analogs bearing different ester groups or fluorine substitutions.

Ester Group Variations

Compound Name Ester Group Fluorine Position Molecular Weight Key Properties
2,2,2-Trifluoroethyl derivative (Target) Trifluoroethyl Ester side chain ~279.2 (C₁₂H₁₀F₃N₂O₃)* High lipophilicity, electron-withdrawing effects, enhanced metabolic stability
tert-Butyl analog () tert-Butyl None 396.16 Bulky ester group; improved steric protection but potential metabolic lability
Isopropyl analog () Isopropyl Position 7 (quinoxaline) 280.3 (C₁₄H₁₇FN₂O₃) Moderate lipophilicity; fluorine on ring alters π-π stacking interactions
tert-Butyl 7-fluoro () tert-Butyl Position 7 (benzene) 252.28 Fluorine on aromatic ring enhances target binding via dipole interactions

*Calculated based on formula C₁₂H₁₀F₃N₂O₃.

  • Trifluoroethyl vs. In contrast, tert-butyl esters (e.g., ) provide steric shielding but may undergo faster hydrolysis in vivo due to lower electronic stabilization .
  • Trifluoroethyl vs. Isopropyl Esters : The trifluoroethyl group significantly elevates lipophilicity (logP ~2.5 vs. ~1.8 for isopropyl), improving membrane permeability but reducing aqueous solubility. The isopropyl ester in , combined with a fluorine at position 7, demonstrates dual effects: fluorine on the ring enhances target affinity, while the ester influences pharmacokinetics .

Fluorine Substitution Effects

  • Fluorine on Ester vs. Aromatic Ring : Fluorine in the trifluoroethyl ester (target compound) primarily modulates electronic effects (e.g., increased acidity of adjacent protons) and metabolic resistance. In contrast, fluorine at position 7 () directly impacts binding interactions with biological targets, such as histone deacetylases (HDACs), by altering electron density in the aromatic system .
  • Synthetic Stability: The trifluoroethyl ester shows greater resistance to oxidation compared to tert-butyl analogs. For example, highlights that tert-butyl-protected dihydroquinoxalines undergo oxidation to quinoxalinones under acidic conditions, whereas trifluoroethyl groups may mitigate such side reactions due to stronger electron withdrawal .

Research Findings and Implications

  • Metabolic Stability : Trifluoroethyl esters exhibit prolonged half-lives in hepatic microsomal assays compared to tert-butyl or isopropyl esters, attributed to fluorine’s resistance to cytochrome P450-mediated oxidation .
  • Crystallographic Data : Structural studies (e.g., Cambridge Structural Database) indicate that trifluoroethyl groups adopt conformations that minimize steric clashes while maximizing hydrophobic interactions in protein binding pockets .

Biological Activity

The compound 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 1087798-04-6) is a derivative of quinoxaline that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9F3N2O3
  • Molecular Weight : 274.195 g/mol
  • Structure : The compound features a quinoxaline ring with a trifluoroethyl group and a carboxylate moiety, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, research demonstrated that compounds similar to This compound showed promising activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Potential

Quinoxaline derivatives have also been explored for their anticancer properties. A study highlighted that certain derivatives inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The trifluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

  • Synthesis and Evaluation of Quinoxaline Derivatives :
    • A study synthesized several quinoxaline derivatives, including those with trifluoroethyl substitutions. These compounds were evaluated for their inhibitory effects on specific kinases associated with cancer progression. The results indicated that some derivatives exhibited dual inhibition of Pim-1 and Pim-2 kinases, suggesting a potential therapeutic application in cancer treatment .
  • Photocatalytic Radical Addition Reactions :
    • Research detailed the use of photocatalytic methods to synthesize quinoxaline derivatives efficiently. The resulting compounds demonstrated enhanced reactivity and biological activity when subjected to radical addition reactions with trifluoromethyl ketones . This method allows for the rapid development of novel compounds for further biological evaluation.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoxaline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Interaction : There is evidence that quinoxalines can intercalate into DNA, disrupting replication and transcription processes.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionDual inhibition of Pim kinases
ROS GenerationInduction of oxidative stress leading to cell death

Q & A

Q. What challenges arise in solubility studies, and how are they addressed?

  • Methodological Answer : The trifluoroethyl group may reduce aqueous solubility. Strategies include salt formation (e.g., HCl salts in ), co-solvent systems (e.g., THF/water in ), or nanoparticle formulations. Dynamic light scattering (DLS) and saturation solubility assays are critical for preclinical development .

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